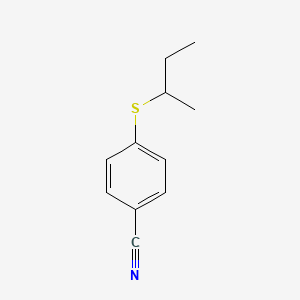![molecular formula C16H13ClN4O B2974359 3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol CAS No. 881432-67-3](/img/structure/B2974359.png)
3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring substituted with a 3-chlorophenylamino group and a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The introduction of the 3-chlorophenylamino and 4-methylphenyl groups can be achieved through nucleophilic substitution reactions. For instance, cyanuric chloride can react with 3-chloroaniline and 4-methylaniline under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize the reaction conditions and yield.
Catalysts and Solvents: The use of catalysts such as Lewis acids and solvents like dimethylformamide (DMF) or acetonitrile can enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Hydroxylated triazine derivatives.
Reduction: Amino-triazine derivatives.
Substitution: Various substituted triazine compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism by which 3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol exerts its effects involves:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, or other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(3-Chlorophenyl)amino]-1,2,4-triazine: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical properties.
6-(4-Methylphenyl)-1,2,4-triazine: Lacks the 3-chlorophenylamino group, resulting in different reactivity and applications.
Uniqueness
3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and application in various scientific fields.
Eigenschaften
IUPAC Name |
3-(3-chloroanilino)-6-(4-methylphenyl)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-10-5-7-11(8-6-10)14-15(22)19-16(21-20-14)18-13-4-2-3-12(17)9-13/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHIPROOESPUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(NC2=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)
![methyl 3-[1-(6-chloropyridin-3-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B2974279.png)
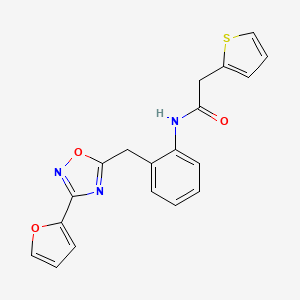
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2974282.png)
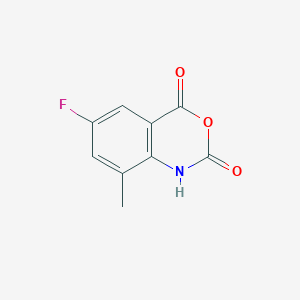
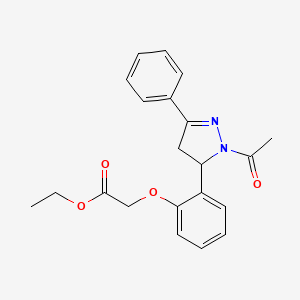
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide](/img/structure/B2974285.png)
![N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide](/img/structure/B2974290.png)
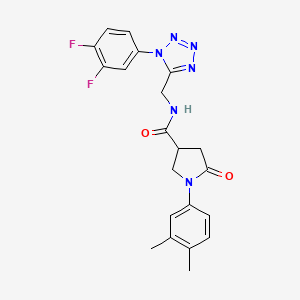
![N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide](/img/structure/B2974292.png)
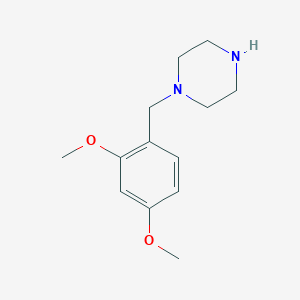
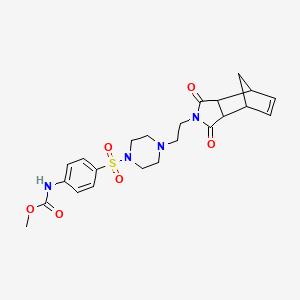
![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)
